3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is a complex organic compound that features a brominated phenyl ring bonded to a carbazole moiety and a boronic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole moiety can participate in redox reactions, which can alter its electronic properties.
Coupling Reactions: The boronic acid ester group can engage in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and stabilize intermediates.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various substituted phenylboronic acid esters, while coupling reactions can produce more complex biaryl compounds .
Scientific Research Applications
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes for investigating cellular processes.
Mechanism of Action
The mechanism by which 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester exerts its effects is largely dependent on its chemical structure. The carbazole moiety can interact with various molecular targets, such as enzymes or receptors, through π-π stacking interactions or hydrogen bonding. The boronic acid ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in the design of enzyme inhibitors or sensors .
Comparison with Similar Compounds
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): A similar compound with two carbazole units bonded to a brominated phenyl ring.
4-(9H-Carbazol-9-yl)triphenylamine: Another related compound used in OLEDs and other electronic applications.
Uniqueness
3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is unique due to the presence of both a carbazole moiety and a boronic acid ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
9-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BBrNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFYFSATBNDZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.